molecular formula C8H4FN3 B13035503 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B13035503
M. Wt: 161.14 g/mol
InChI Key: IQCJDVHICMVJET-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves the reaction of 2-chloro-5-fluoronicotinic acid with appropriate reagents under controlled conditions. One common method involves the use of a transition-metal-free strategy, which provides a practical and efficient route to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H4FN3

Molecular Weight

161.14 g/mol

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4FN3/c9-8-1-6-5(2-10)3-11-7(6)4-12-8/h1,3-4,11H

InChI Key

IQCJDVHICMVJET-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=CN=C1F)C#N

Origin of Product

United States

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